molecular formula C10H12N2O2S B137606 2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester CAS No. 144836-49-7

2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester

Cat. No. B137606
CAS RN: 144836-49-7
M. Wt: 224.28 g/mol
InChI Key: NWKLMUNHQJTCDO-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester, commonly known as DMB-ET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMB-ET is a heterocyclic compound that contains both nitrogen and sulfur atoms in its ring structure. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of DMB-ET is not fully understood, but several studies have suggested that it works by inhibiting certain enzymes that are involved in cancer cell growth. DMB-ET has also been shown to induce apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects:
DMB-ET has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and have neuroprotective effects. DMB-ET has also been shown to have anti-inflammatory properties and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMB-ET in lab experiments is its well-established synthesis method. DMB-ET is also a stable compound that can be easily stored and transported. However, one of the limitations of using DMB-ET in lab experiments is its potential toxicity. DMB-ET has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of DMB-ET. One of the major directions is to further understand its mechanism of action and how it can be used to target specific cancer cells. Another direction is to study its potential applications in the treatment of other diseases, such as Alzheimer's disease. Additionally, there is a need to study the potential side effects of DMB-ET and how it can be used safely in lab experiments.
Conclusion:
DMB-ET is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its well-established synthesis method, anti-cancer properties, and neuroprotective effects make it a promising compound for further study. However, its potential toxicity and limitations in lab experiments need to be carefully considered. The study of DMB-ET has the potential to lead to new discoveries in the field of cancer research and the treatment of other diseases.

Scientific Research Applications

DMB-ET has been studied extensively for its potential applications in scientific research. One of the major applications of DMB-ET is in the field of cancer research. Several studies have reported that DMB-ET has anti-cancer properties and can inhibit the growth of cancer cells. DMB-ET has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

ethyl 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-4-14-9(13)8-7(3)11-10-12(8)5-6(2)15-10/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKLMUNHQJTCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester

Synthesis routes and methods

Procedure details

A mixture of 5-methyl-2-aminothiazole (7.09 mmol) and 2-bromo-3-oxo-butyric acid ethyl ester (8.51 mmol) in acetone (17 mL) is stirred for 16 h at RT and for additional 7 h at reflux. The solvents are removed in vacuo, chloroform and sat aq. NaHCO3 solution are added, the layers are separated and the aq. layer is extracted with chloroform. The combined organic layers are dried over MgSO4 and concentrated in vacuo to give a crude product which is purified by FC (heptane to heptane/EtOAc 6/4). LC-MS: tR=0.80 min; [M+H]+=225.3.
Quantity
7.09 mmol
Type
reactant
Reaction Step One
Quantity
8.51 mmol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

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